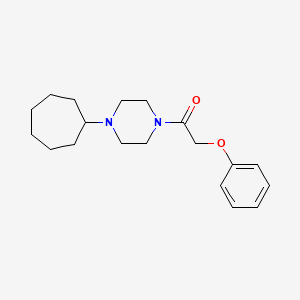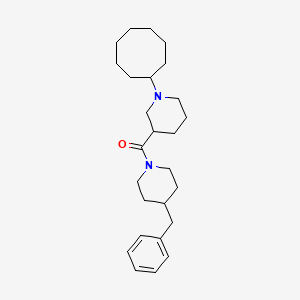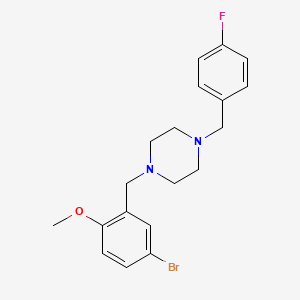![molecular formula C17H15FN4O B10882519 (4Z)-2-(4-fluorophenyl)-5-methyl-4-[1-(pyridin-2-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10882519.png)
(4Z)-2-(4-fluorophenyl)-5-methyl-4-[1-(pyridin-2-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4Z)-2-(4-fluorophenyl)-5-methyl-4-[1-(pyridin-2-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic molecule It features a pyrazolone core, which is a five-membered ring containing two nitrogen atoms and a ketone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(4-fluorophenyl)-5-methyl-4-[1-(pyridin-2-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one typically involves the following steps:
Formation of the Pyrazolone Core: The pyrazolone core can be synthesized through the reaction of an appropriate hydrazine derivative with an α,β-unsaturated ketone under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a nucleophile.
Formation of the Pyridinylamino Group: The pyridin-2-ylamino group is typically introduced through a condensation reaction between a pyridine derivative and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow techniques to enhance yield and purity.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the pyrazolone core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrazolone ring, potentially converting it to an alcohol.
Substitution: The fluorophenyl and pyridinylamino groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
Biologically, this compound may exhibit various activities such as anti-inflammatory, antimicrobial, or anticancer properties. These activities are often explored through in vitro and in vivo studies.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. For instance, modifications to the pyrazolone core can lead to compounds with enhanced pharmacological properties.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism by which this compound exerts its effects typically involves interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
- (4Z)-2-(4-chlorophenyl)-5-methyl-4-[1-(pyridin-2-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one
- (4Z)-2-(4-bromophenyl)-5-methyl-4-[1-(pyridin-2-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
Compared to similar compounds, (4Z)-2-(4-fluorophenyl)-5-methyl-4-[1-(pyridin-2-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms often enhance the metabolic stability and bioavailability of pharmaceutical compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
分子式 |
C17H15FN4O |
|---|---|
分子量 |
310.33 g/mol |
IUPAC名 |
2-(4-fluorophenyl)-5-methyl-4-[(E)-C-methyl-N-pyridin-2-ylcarbonimidoyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C17H15FN4O/c1-11(20-15-5-3-4-10-19-15)16-12(2)21-22(17(16)23)14-8-6-13(18)7-9-14/h3-10,21H,1-2H3/b20-11+ |
InChIキー |
KIFDRVJGKVADBY-RGVLZGJSSA-N |
異性体SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)/C(=N/C3=CC=CC=N3)/C |
正規SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C(=NC3=CC=CC=N3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-Dimethyl-4-[1-(4-methylbenzyl)piperidin-4-yl]morpholine](/img/structure/B10882436.png)
![N-[1-(4-chlorophenyl)-2-cyano-1H-benzo[f]chromen-3-yl]-2-methoxybenzamide](/img/structure/B10882443.png)
![(3-Chlorophenyl){4-[4-(2-hydroxyethyl)piperazin-1-yl]piperidin-1-yl}methanone](/img/structure/B10882448.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10882453.png)

methanone](/img/structure/B10882474.png)
![N'-[(3Z)-5-bromo-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B10882478.png)
![7-(4-fluorobenzyl)-8-[(2-methoxybenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10882481.png)

![N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide](/img/structure/B10882498.png)
![N~1~-{1-[(Cyclohexylamino)carbonyl]-2-methylpropyl}-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B10882512.png)
![(5Z)-5-[(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(4-ethylanilino)-1,3-thiazol-4-one](/img/structure/B10882515.png)
![methyl [(4Z)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10882521.png)

